Product packaging for cancer-associated retinopathy antigen(Cat. No.:CAS No. 135844-11-0)

cancer-associated retinopathy antigen

Cat. No.: B1179253
CAS No.: 135844-11-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Paraneoplastic Retinopathies and Systemic Malignancies

Paraneoplastic syndromes are a group of rare clinical disorders that are not caused by the direct invasion of a primary tumor or its metastases, but rather by the systemic effects of the malignancy. amegroups.orgunivmed.org These syndromes can affect various organ systems, and when the visual system is involved, they are referred to as paraneoplastic ocular syndromes. nih.gov Paraneoplastic retinopathies are a key subset of these ocular syndromes, characterized by the progressive dysfunction and degeneration of the retina. amegroups.orgnih.gov They often manifest with symptoms like sudden, progressive vision loss, flashes of light (photopsia), night blindness, and defects in the visual field. nih.goveyewiki.orgnih.gov

These retinopathies are triggered by an autoimmune response directed against retinal proteins that are also aberrantly expressed by cancer cells. nih.goveyewiki.org The most common type is Cancer-Associated Retinopathy (CAR), which is frequently linked to small-cell lung carcinoma (SCLC), but has also been associated with breast, gynecologic (ovarian, endometrial), prostate, colon, and other cancers. eyewiki.orgreviewofophthalmology.comarvojournals.org Another notable paraneoplastic retinopathy is Melanoma-Associated Retinopathy (MAR), which, as its name suggests, occurs in patients with melanoma. nih.gov While CAR typically involves antibodies against photoreceptor proteins like recoverin, MAR is often associated with antibodies targeting retinal bipolar cells. nih.govnih.govresearchgate.net

In many cases, the visual symptoms of paraneoplastic retinopathy can precede the diagnosis of the underlying cancer by several months or even years, making their recognition crucial for the early detection of the malignancy. nih.goveyewiki.orgreviewofophthalmology.com The diagnosis is typically made based on a combination of clinical symptoms, ophthalmologic findings, the presence of specific anti-retinal antibodies in the patient's serum, and the diagnosis of a systemic cancer. nih.goveyewiki.org

Historical Context of Cancer-Associated Retinopathy Antigen Discovery

The clinical entity of Cancer-Associated Retinopathy (CAR) was first described in 1976 by Sawyer and colleagues, who reported on three patients with lung cancer who experienced progressive blindness due to diffuse retinal degeneration. nih.goveyewiki.org This initial report laid the groundwork for understanding the remote effects of cancer on the retina.

A significant leap in understanding the pathogenesis of CAR came in 1983 when Keltner et al. proposed an autoimmune basis for the condition. nih.goveyewiki.org They discovered the presence of antibodies against retinal photoreceptors in the serum of lymphoma patients who were experiencing acute vision loss and retinal degeneration. nih.goveyewiki.org This finding was pivotal, shifting the focus towards an immunologic mechanism.

The search for the specific target of these autoantibodies culminated in the early 1990s. Using serum from CAR patients, researchers were able to identify and isolate a specific 23-kDa photoreceptor protein as the principal autoantigen. arvojournals.orgnih.gov Subsequent genetic analysis revealed that this antigen was a recoverin-like protein, showing significant homology to bovine recoverin. arvojournals.orgnih.gov This discovery firmly established recoverin as the primary tumor antigen in many cases of CAR. cambridge.org Following this, other retinal proteins were also identified as antigenic targets in CAR, including α-enolase, transducin, and carbonic anhydrase II, highlighting the heterogeneity of the autoimmune response in this syndrome. amegroups.orgnih.govreviewofophthalmology.com

Autoimmune Hypothesis in Cancer-Associated Retinopathy Pathogenesis

The pathogenesis of Cancer-Associated Retinopathy (CAR) is primarily explained by the autoimmune hypothesis, with molecular mimicry being the central mechanism. amegroups.orgnih.govreviewofophthalmology.com This hypothesis posits that certain tumors ectopically express proteins that are normally restricted to the immunologically privileged environment of the retina. nih.govnih.govspringermedizin.de These retinal proteins, when expressed by tumor cells, are recognized as foreign by the host's immune system, triggering an anti-tumor immune response. nih.goveyewiki.org

This immune response involves the production of autoantibodies and the activation of T-cells against these tumor-expressed antigens. nih.govnih.gov Because these antigens are structurally identical or highly similar to proteins within the retina (such as recoverin in photoreceptor cells), the circulating antibodies cross-react with the native retinal proteins. nih.govreviewofophthalmology.com This cross-reactivity is believed to breach the blood-retina barrier, allowing the autoantibodies to access and bind to their targets within the retina. nih.govnih.gov

The binding of these autoantibodies to retinal antigens, like recoverin or α-enolase, disrupts the normal function of the retinal cells, particularly photoreceptors. nih.govnih.govarvojournals.org This interaction can lead to cellular dysfunction and ultimately trigger apoptosis (programmed cell death) of photoreceptor cells. nih.govnih.govunivmed.org The resulting loss of photoreceptors leads to progressive retinal degeneration and the characteristic vision loss experienced by CAR patients. nih.govarvojournals.org Therefore, the visual impairment in CAR is not a direct result of the cancer spreading to the eye, but an indirect consequence of an autoimmune attack initiated by the tumor. univmed.orgunivmed.org

Definition of this compound as an Autoantigen

A Cancer-Associated Retinopathy (CAR) antigen is fundamentally an autoantigen—a "self" protein that is erroneously targeted by the immune system. eyewiki.org In the context of CAR, these antigens are proteins that are normally expressed in retinal cells and are crucial for vision, but they are also aberrantly expressed by a patient's cancer cells. nih.govnih.govspringermedizin.de Proteins like recoverin, which is normally found almost exclusively in retinal photoreceptors and pineal gland cells, are termed "cancer-retina antigens" when expressed by tumors. nih.govnih.gov

The immune system typically maintains tolerance to self-antigens, preventing autoimmune reactions. However, in paraneoplastic syndromes like CAR, this tolerance is broken. The expression of a retinal protein by a tumor outside the immune-privileged site of the eye leads to its recognition as a foreign threat, initiating an immune response. nih.govnih.gov The resulting autoantibodies are pathogenic, meaning they are capable of causing disease. nih.gov

While recoverin is the most well-characterized CAR autoantigen, a variety of other retinal proteins can also assume this role, including the glycolytic enzyme α-enolase and components of the phototransduction cascade like transducin and arrestin. amegroups.orgnih.govreviewofophthalmology.com The presence of circulating autoantibodies against these specific retinal proteins is a key serological hallmark of CAR. nih.govnih.gov However, it is important to note that the presence of these autoantibodies alone is not sufficient for a diagnosis, as they can sometimes be found in individuals without cancer or retinopathy. reviewofophthalmology.com The pathogenic process leading to vision loss appears to depend on factors like the specific epitope recognized by the antibody and a breakdown of the blood-retina barrier. nih.govnih.gov

Properties

CAS No.

135844-11-0

Molecular Formula

C6H8O3T2

Synonyms

cancer-associated retinopathy antigen

Origin of Product

United States

Molecular Identification and Characterization of Cancer Associated Retinopathy Antigens

Primary Identification of Recoverin as a Cancer-Associated Retinopathy Antigen

The primary antigen implicated in CAR is recoverin. wikipedia.orgnih.gov Initial studies identified a 23 kDa retinal protein as a key target of autoantibodies in patients with CAR. nih.govnih.gov Subsequent research definitively identified this protein as recoverin, a crucial component in phototransduction. nih.govarvojournals.org The aberrant expression of recoverin in tumor cells is believed to trigger an autoimmune response, leading to the generation of autoantibodies that cross-react with recoverin in the retina, ultimately causing photoreceptor cell death. nih.govpnas.orgpnas.org

Molecular Weight and Protein Class of Recoverin (23 kDa, Calcium-Binding Protein)

Recoverin is a 23 kilodalton (kDa) protein. wikipedia.org It belongs to the neuronal calcium sensor (NCS) family of calcium-binding proteins. ptglab.comnih.gov These proteins undergo conformational changes upon binding calcium, which in turn modulates their interaction with downstream targets. wikipedia.org In the case of recoverin, this calcium-dependent mechanism is central to its role in regulating visual signaling pathways. arvojournals.org

Gene Mapping and Genomic Locus of Recoverin

The gene encoding human recoverin (RCVRN) has been mapped to chromosome 17p13.1. nih.gov In the mouse genome, the recoverin gene (Rcvrn) is located on chromosome 11, in close proximity to the Trp53 tumor suppressor gene. nih.gov This genomic localization on a chromosome that harbors several cancer-related genes suggests a potential link between the regulation of recoverin expression and oncogenic processes. nih.gov

Sequence Homology and Conservation of Recoverin

Sequence analysis of the human CAR antigen revealed a high degree of homology, approximately 90%, with bovine recoverin. arvojournals.orgarvojournals.org This strong conservation across species highlights the essential and conserved function of recoverin in vertebrate vision. wikipedia.org The identification of highly conserved regions within the protein is critical for understanding which epitopes are most likely to be targeted by the immune system in CAR. nih.gov

Identification of Additional Retinal Cancer-Associated Retinopathy Autoantigens

While recoverin is the most commonly identified antigen in CAR, several other retinal proteins have also been implicated as autoantigens in this and other autoimmune retinopathies. nih.govarvojournals.org The presence of antibodies against these additional antigens can contribute to the diverse clinical presentations of the disease.

α-Enolase (46 kDa)

α-enolase, a 46 kDa glycolytic enzyme, has been identified as another significant autoantigen in CAR. nih.govarvojournals.org Autoantibodies against α-enolase are associated with vision loss in patients with autoimmune retinopathy. nih.gov This enzyme is also known as enolase-1 (ENO1) and is upregulated in a variety of cancers, often correlating with a poor prognosis. nih.gov The presence of anti-α-enolase antibodies can induce apoptosis in retinal cells, providing a mechanism for retinal degeneration in these patients. nih.govnih.gov

Rod Transducin-α

Rod transducin-α is a key protein in the phototransduction cascade, responsible for mediating the signal from activated rhodopsin to downstream effectors in rod photoreceptor cells. Autoantibodies targeting this 40-kDa protein have been identified in patients with autoimmune retinopathies, including some cases associated with cancer. nih.govarvojournals.org

Molecular Identification: The identification of rod transducin-α as an autoantigen has been achieved through techniques such as Western blotting, where patient sera are used to probe retinal protein extracts. nih.gov In a study of patients with unexplained progressive vision loss, circulating autoantibodies against a 40-kDa retinal protein were detected. nih.govarvojournals.org Further analysis confirmed the specificity of these autoantibodies to the amino terminus of rod transducin-α. nih.gov

Characterization of Research Findings: Patients with autoantibodies against rod transducin-α often present with a clinical phenotype characterized by defects in scotopic (rod-mediated) vision and visual field defects. nih.govarvojournals.org While these autoantibodies are found in patients with autoimmune retinopathy, a direct and frequent association with cancer, as seen with other CAR antigens like recoverin, is less common. nih.gov However, a subset of patients with these antibodies do have underlying malignancies. arvojournals.org The presence of anti-transducin-α autoantibodies is considered a potential molecular biomarker for a specific phenotype of autoimmune retinopathy that primarily affects rod photoreceptor function. nih.gov

Guanylyl Cyclase-Activating Protein 1 (GCAP1)

Guanylyl cyclase-activating protein 1 (GCAP1) is a calcium-binding protein that plays a critical role in the regulation of phototransduction in photoreceptor cells. It has been identified as a novel autoantigen in both cancer-associated retinopathy and non-paraneoplastic autoimmune retinopathy. nih.govnih.govarvojournals.org

Molecular Identification: GCAP1 was identified as a target of autoantibodies in a study investigating sera from patients with reactivity to a 23-kDa retinal protein. nih.govnih.govarvojournals.org Through proteomic analysis and Western blotting, GCAP1 was confirmed as one of the unique proteins recognized by patient autoantibodies, distinct from the more commonly known CAR antigen, recoverin. nih.govnih.govarvojournals.org

Characterization of Research Findings: The presence of anti-GCAP1 autoantibodies is relatively rare, found in a small percentage of patients within a large cohort of individuals with suspected autoimmune retinopathy. nih.govarvojournals.org Patients with these autoantibodies often present with symptoms of cone dysfunction, including loss of visual acuity and central vision loss, with some cases diagnosed as cone dystrophy. nih.govarvojournals.org Although a definitive association with cancer is not as strongly established as for other antigens due to the limited number of cases, the identification of GCAP1 as an autoantigen expands the spectrum of proteins implicated in autoimmune retinal degeneration. nih.govarvojournals.org Confocal microscopy has confirmed that patient autoantibodies react with cone photoreceptor cells, consistent with the clinical presentation of cone dysfunction. nih.gov

Heat Shock Protein 27 (HSP27) and Heat Shock Cognate Protein 70 (HSC70)

Heat shock proteins are molecular chaperones that play essential roles in protein folding and cellular stress responses. Both Heat Shock Protein 27 (HSP27) and Heat Shock Cognate Protein 70 (HSC70) have been identified as autoantigens in the context of cancer-associated retinopathy. nih.govnih.govarvojournals.orgnih.govarvojournals.orgnih.gov

Molecular Identification:

HSP27: This small heat shock protein was identified as a novel 23-kDa autoantigen in CAR and autoimmune retinopathy through proteomic analysis of retinal proteins recognized by patient sera. nih.govnih.govarvojournals.org

HSC70: A 65-kDa protein recognized by the sera of all patients in a specific CAR cohort was identified as HSC70 through Edman sequence analysis of its proteolytic peptides. nih.gov This identification was made after partial purification of the protein from bovine retinas. nih.gov

Characterization of Research Findings:

HSP27: Autoantibodies against HSP27 are found in patients with both autoimmune retinopathy and CAR, with about 18% of a cohort of CAR patients showing this reactivity. nih.govarvojournals.org The presence of these autoantibodies is associated with various types of cancer. nih.gov

HSC70: Autoimmune reactions against HSC70 are often found in conjunction with anti-recoverin antibodies in CAR patients. nih.govnih.gov In vivo studies in animal models have demonstrated that the co-injection of anti-recoverin and anti-HSC70 antibodies significantly enhances retinal dysfunction and photoreceptor cell death compared to the injection of anti-recoverin antibodies alone. arvojournals.orgnih.gov This suggests a synergistic role for anti-HSC70 antibodies in the pathogenesis of CAR. arvojournals.orgnih.gov

Rab6A GTPase

Rab6A is a small GTP-binding protein that is part of the Rab family of proteins, which are key regulators of intracellular vesicular transport. It has been recently identified as a novel autoantigen in cancer-associated retinopathy. nih.govnih.govarvojournals.org

Molecular Identification: Similar to GCAP1 and HSP27, Rab6A was identified as a 23-kDa retinal protein targeted by autoantibodies in patients with CAR and autoimmune retinopathy. nih.govnih.govarvojournals.org Its identity was confirmed through proteomic analysis and its reactivity with patient sera was demonstrated by Western blotting. nih.govnih.govarvojournals.org

Characterization of Research Findings: Autoantibodies against Rab6A were found in a significant portion of patients with previously uncharacterized 23-kDa antibody reactivity, with over 35% of these patients having a cancer diagnosis, including lung, colon, and breast cancer. arvojournals.org Rab6A is known to be involved in the transport of rhodopsin in photoreceptors, and it is localized to the outer segment, bipolar cells, and the cytoplasm of ganglion cells. nih.govarvojournals.org It is hypothesized that autoantibodies against Rab6A could disrupt its crucial cellular functions, contributing to retinal degeneration. nih.govarvojournals.org

Tubby-like Protein 1 (TULP1)

Tubby-like protein 1 (TULP1) is a protein expressed in the retina and is thought to be involved in the transport of proteins within photoreceptor cells. nih.gov It has been identified as an autoantigen in cancer-associated retinopathy. nih.govnih.govmdpi.com

Molecular Identification: TULP1 was first identified as a CAR antigen when a human retinal cDNA library was screened using serum from a CAR patient. nih.gov This screening isolated two cDNA clones, one for recoverin and the other for TULP1. nih.gov

Characterization of Research Findings: Autoantibodies against TULP1 have been reported in patients with CAR associated with various cancers, including endometrial and breast cancer. nih.govnih.gov The presence of anti-TULP1 autoantibodies is strongly associated with vision problems in breast cancer patients, suggesting its potential as a biomarker for cancer-associated autoimmune retinopathy in this population. nih.gov The protein is primarily located in the inner segments of photoreceptors, and it is believed to play a role in the transport of proteins like rod and cone opsins to the outer segments. nih.gov Mutations in the TULP1 gene are also known to cause inherited retinal diseases such as retinitis pigmentosa, highlighting its critical role in photoreceptor health. nih.gov

Aldolase C

Aldolase C is a glycolytic enzyme that is also expressed in the retina. It has been identified as a significant autoantigen in certain types of cancer-associated retinopathy. nih.gov

Molecular Identification: The identification of Aldolase C as a CAR antigen has come from broader screenings of anti-retinal autoantibodies in patients with cancer and unexplained vision loss. Western blot analysis is a common method used to detect these autoantibodies. nih.gov

Characterization of Research Findings: A high incidence of anti-Aldolase C autoantibodies has been observed in patients with colon cancer-associated retinopathy, with one study reporting their presence in 53% of such patients. The occurrence of autoantibodies against glycolytic enzymes, including Aldolase C, is significantly more frequent in CAR patients compared to healthy individuals. nih.gov This suggests a potential link between the upregulation of these enzymes in tumors and the autoimmune response that targets the retina. nih.gov

GAPDH

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a well-known enzyme involved in glycolysis. It has also been identified as an autoantigen in the context of paraneoplastic retinopathy. nih.gov

Molecular Identification: Similar to Aldolase C, GAPDH has been identified as a CAR antigen through serological screening of patients with cancer and retinopathy using methods like Western blotting. nih.gov

Characterization of Research Findings: Anti-GAPDH autoantibodies have been found to be significantly elevated in patients with CAR. nih.gov One study highlighted a particularly high incidence of anti-GAPDH autoantibodies in patients with gynecological cancers (27%). The presence of autoantibodies against glycolytic enzymes like GAPDH and Aldolase C in CAR patients points to a possible mechanism where the immune system, responding to the altered metabolism of cancer cells, cross-reacts with similar proteins in the retina. nih.gov

Summary of Cancer-Associated Retinopathy Antigens

AntigenMolecular Weight (approx.)FunctionAssociated Cancers (Examples)Key Research Findings
Rod Transducin-α 40 kDaPhototransduction cascadeLung, Breast, Prostate, ColonAutoantibodies target the amino terminus and are associated with scotopic vision defects. nih.govarvojournals.org
GCAP1 23 kDaRegulation of phototransductionNot strongly establishedRare autoantigen associated with cone dysfunction and central vision loss. nih.govarvojournals.org
HSP27 27 kDaMolecular chaperone, stress responseVarious cancersA novel autoantigen in CAR and autoimmune retinopathy. nih.govarvojournals.org
HSC70 70 kDaMolecular chaperoneLung, Breast, EndometrialOften found with anti-recoverin antibodies; enhances retinal dysfunction in animal models. nih.govarvojournals.orgnih.gov
Rab6A GTPase 23-25 kDaIntracellular vesicular transportLung, Colon, BreastNovel autoantigen; may disrupt rhodopsin transport in photoreceptors. nih.govarvojournals.org
TULP1 60-65 kDaProtein transport in photoreceptorsEndometrial, BreastAssociated with vision loss in breast cancer patients; also linked to inherited retinal diseases. nih.govnih.gov
Aldolase C 40 kDaGlycolysisColonHigh incidence of autoantibodies in colon cancer-associated retinopathy.
GAPDH 37 kDaGlycolysisGynecological cancersElevated autoantibodies in CAR, particularly with gynecological malignancies.

CRMP2

Collapsin Response Mediator Protein 2 (CRMP2), also known as Dihydropyrimidinase-like protein 2 (DPYSL2), has been identified as an autoantigen in the spectrum of autoimmune retinopathies, which includes cancer-associated retinopathy. frontiersin.orgnih.gov CRMPs are a family of five homologous cytosolic phosphoproteins, predominantly expressed in the nervous system, that play crucial roles in neuronal development, axon guidance, and microtubule dynamics. wikipedia.orgfrontiersin.org

CRMP2 is a protein with a molecular weight of approximately 62-74 kDa, depending on the isoform. nih.govmedrxiv.org There are three main isoforms of CRMP2 that result from different transcript variants. nih.gov It is a multifunctional adaptor protein involved in cytoskeletal dynamics, vesicle trafficking, and synaptic physiology within the central nervous system. nih.gov While CRMP5 is a more commonly characterized antigen in paraneoplastic syndromes affecting the visual system, anti-CRMP2 antibodies have been detected in patients with autoimmune retinopathy. frontiersin.orgresearchgate.netfrontiersin.org The identification of CRMP2 as an autoantigen in these conditions suggests its involvement in the autoimmune response that leads to retinal degeneration. nih.govresearchgate.net

Molecular Identification of CRMP2
CharacteristicDescriptionReferences
Protein FamilyCollapsin Response Mediator Protein (CRMP) wikipedia.orgfrontiersin.org
Molecular Weight~62-74 kDa (isoform-dependent) nih.govmedrxiv.org
Primary FunctionNeuronal development, axon guidance, microtubule regulation wikipedia.orgnih.gov
Association with RetinopathyIdentified as an autoantigen in autoimmune retinopathy and cancer-associated retinopathy frontiersin.orgnih.govresearchgate.net

Cellular Localization and Expression Patterns of Cancer-Associated Retinopathy Antigens within Retinal Photoreceptors and Other Cells

The cellular location of cancer-associated retinopathy antigens is a key factor in the pathophysiology of the disease, as their expression in both the tumor and the retina leads to an autoimmune cross-reaction. The best-characterized CAR antigen, recoverin, is a 23 kDa calcium-binding protein that is densely localized within both rod and cone photoreceptor cells. arvojournals.org

The expression of CRMP family proteins is highest during the active maturation of neurons and synaptic connections. wikipedia.org In the adult nervous system, their expression is significantly downregulated but can be found in areas associated with plasticity and regeneration. wikipedia.org Specifically within the retina, CRMP2 has been shown to be expressed in the retinal ganglion cell (RGC) layer. nih.gov Studies in zebrafish have also indicated that CRMP2 plays a role in the proper lamination of the retina and the development of the optic tract. uvm.edu While recoverin is primarily a photoreceptor antigen, the presence of CRMP2 in retinal ganglion cells indicates that the autoimmune attack in paraneoplastic retinopathies can target various retinal cell types.

Other proteins identified as autoantigens in paraneoplastic retinopathies are found in various retinal locations. For instance, α-enolase is another well-known CAR antigen. The specific localization of these antigens dictates the clinical presentation and the pattern of retinal degeneration observed in patients.

Cellular Localization of Key CAR Antigens in the Retina
AntigenPrimary Retinal LocalizationReferences
RecoverinRod and cone photoreceptors arvojournals.org
CRMP2Retinal ganglion cells nih.gov
α-EnolasePhotoreceptors and ganglion cells (implicated in CAR) frontiersin.orgarvojournals.org

Conformational and Structural Aspects of Cancer-Associated Retinopathy Antigens Pertinent to Autoantibody Binding

The three-dimensional structure and conformational state of an antigen are critical for its recognition by autoantibodies. For many autoantigens, antibodies recognize specific conformational epitopes that are dependent on the protein's native folding.

In the case of recoverin, its antigenicity is closely linked to its function as a calcium-binding protein. Conformational changes induced by the binding of calcium ions are thought to enhance the binding of autoantibodies to the protein. This suggests that the pathogenic autoantibodies recognize a specific calcium-dependent conformation of recoverin.

For CRMP2, studies have indicated that the C-terminal region of the protein is crucial for autoantibody binding. nih.govfrontiersin.org Research on anti-CRMP2 antibodies in the context of autoimmune encephalitis has shown that the 536 amino acid C-terminus contains the primary antigen epitope. nih.govfrontiersin.org This C-terminal domain is subject to various post-translational modifications, most notably phosphorylation. frontiersin.orgnih.govfrontiersin.org The phosphorylation state of CRMP2 is known to regulate its interaction with other proteins, such as tubulin. frontiersin.org It is plausible that these modifications could also influence the conformation of the C-terminus, thereby affecting its recognition by autoantibodies. The phosphorylation of CRMP2 by kinases such as cyclin-dependent kinase-5 (Cdk5) and glycogen synthase kinase-3β (GSK3β) occurs at several sites within the C-terminal region. frontiersin.orgnih.gov These structural and conformational dynamics are likely pivotal in the binding of pathogenic autoantibodies in autoimmune conditions involving CRMP2.

Structural Features Relevant to Autoantibody Binding
AntigenKey Structural Aspect for Antibody BindingReferences
RecoverinCalcium-induced conformational change nih.gov
CRMP2C-terminal region contains the primary epitope; phosphorylation state may influence conformation frontiersin.orgnih.govfrontiersin.org

Immunological Mechanisms of Cancer Associated Retinopathy Antigen Mediated Pathogenesis

Autoantibody Production Against Cancer-Associated Retinopathy Antigens

A key feature of CAR is the generation of autoantibodies that recognize and attack specific proteins within the retina. eyewiki.orgunivmed.org This autoimmune response is believed to be initiated by the ectopic expression of these retinal proteins by tumor cells. eyewiki.org

The autoantibodies in CAR exhibit specificity for a range of retinal proteins, with some being more commonly implicated than others. Recoverin, a 23-kDa calcium-binding protein found in photoreceptors, is the most frequently identified autoantigen in CAR. eyewiki.org Other significant autoantigens include alpha-enolase and carbonic anhydrase II. eyewiki.org The presence and titer of these autoantibodies can vary among patients and may correlate with the clinical presentation. For instance, CAR associated with anti-recoverin antibodies often presents with acute and severe vision loss, while anti-enolase-associated CAR may lead to a more slowly progressive cone dysfunction. eyewiki.org

The detection of these autoantibodies is a crucial component in the diagnosis of CAR, often preceding the discovery of the underlying cancer. eyewiki.orgnih.gov However, the mere presence of anti-retinal antibodies is not definitive for a CAR diagnosis, as they can also be found in individuals without cancer or with other retinal conditions. aao.org Therefore, the combination of clinical symptoms, ophthalmological findings, and the identification of specific autoantibodies is essential for an accurate diagnosis. eyewiki.org

Interactive Table 1: Common Autoantigens in Cancer-Associated Retinopathy

AntigenMolecular WeightFunction in RetinaAssociated Cancers
Recoverin23 kDaCalcium-binding protein in photoreceptors, involved in light adaptation.Small cell lung carcinoma, breast cancer, gynecological cancers. eyewiki.org
Alpha-enolase46 kDaGlycolytic enzyme also functioning as a plasminogen receptor.Various cancers, including lung and breast.
Carbonic Anhydrase II30 kDaEnzyme involved in pH regulation and ion transport.Lung cancer and others.
Heat Shock Cognate Protein 70 (HSC70)70 kDaChaperone protein involved in protein folding and stability.Found in various cancers. eyewiki.org
Tubby-like protein 1 (TULP1)-Involved in the transport of proteins to the outer segment of photoreceptors.Associated with various cancers. aao.org
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)37 kDaGlycolytic enzyme with multiple cellular functions.Implicated in various malignancies. aao.org

Epitope mapping studies have revealed that the autoantibodies in CAR patients often recognize specific regions, or epitopes, on the target antigens that are distinct from those recognized by antibodies in healthy individuals. This suggests that the pathogenicity of these autoantibodies is linked to the specific epitopes they target.

For recoverin , the majority of autoantibodies from CAR patients target a major immunodominant region near the second calcium-binding domain (EF-hand 2). The binding of these autoantibodies is often dependent on the conformational changes that occur when recoverin binds to calcium.

In the case of alpha-enolase , autoantibodies from CAR patients have been found to recognize several common epitopes. However, pathogenic autoantibodies from CAR patients additionally bind to a unique region, suggesting this specific recognition is crucial for inducing retinal cell damage.

Studies on carbonic anhydrase II (CAII) have also identified distinct epitope recognition patterns between CAR patients, patients with non-paraneoplastic autoimmune retinopathy, and healthy individuals. In CAR, autoantibodies predominantly target a specific region within the α-helix of the CAII molecule. Interestingly, an epitope shift has been observed in a patient who initially presented with non-paraneoplastic retinopathy and later developed cancer, indicating a potential evolution of the autoimmune response.

Interactive Table 2: Epitope Mapping of Key CAR Antigens

AntigenKey Epitopes Recognized by CAR AutoantibodiesSignificance
RecoverinImmunodominant region near EF-hand 2; binding is often calcium-dependent.Distinguishes pathogenic autoantibodies from those in healthy individuals.
Alpha-enolaseA unique region in addition to common epitopes.The recognition of this unique epitope is associated with the pathogenic potential of the autoantibodies.
Carbonic Anhydrase IIA region within the α-helix of the molecule.Different epitope recognition patterns are observed in CAR versus non-paraneoplastic autoimmune retinopathy.

The production of autoantibodies in CAR is thought to be triggered by the aberrant expression of retinal proteins by tumor cells. eyewiki.org These proteins, normally sequestered within the retina and shielded from the immune system, are recognized as foreign when expressed by the neoplasm. This leads to the activation of the immune system and the generation of antibodies against these "onconeural" antigens.

The process likely begins with the release of these antigens from tumor cells, either through cell death or other mechanisms. These antigens are then processed and presented by antigen-presenting cells to T-helper cells, which in turn activate B-cells to produce antibodies. The involvement of T-cells is further supported by the observation that the blockade of cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), a negative regulator of T-cell activation, can enhance the development of CAR. nih.gov This suggests that a breakdown in T-cell tolerance is a critical step in the initiation of the autoimmune response.

Molecular Mimicry and Cross-Reactivity between Tumor Antigens and Retinal Cancer-Associated Retinopathy Antigens

The concept of molecular mimicry is central to the pathogenesis of CAR. aao.org It posits that the autoantibodies generated against the tumor-expressed retinal antigens can then cross-react with the same proteins in the retina. This cross-reactivity is the bridge between the anti-tumor immune response and the subsequent autoimmune attack on the retina.

The structural similarity, or in many cases, identity, between the tumor antigen and the retinal protein allows the autoantibodies to bind to their targets in the retina, leading to retinal cell dysfunction and death. This process is facilitated by a breakdown of the blood-retina barrier, which can be induced by the inflammatory environment associated with the cancer.

Role of Humoral Immunity in Cancer-Associated Retinopathy Pathogenesis

The primary driver of retinal damage in CAR is the humoral immune response, mediated by the production of autoantibodies. univmed.org Once these autoantibodies gain access to the retina, they can induce cell death through various mechanisms. For example, anti-recoverin antibodies have been shown to be internalized by photoreceptor cells, leading to apoptosis.

The pathogenic effects of these autoantibodies are not limited to direct cell killing. They can also interfere with the normal function of retinal proteins. For instance, autoantibodies against carbonic anhydrase II can inhibit its enzymatic activity, leading to disruptions in pH regulation and ion transport, which are critical for retinal cell survival.

Cellular and Molecular Pathophysiology Induced by Cancer Associated Retinopathy Antigens

Mechanisms of Photoreceptor Cell Death and Degeneration

The binding of autoantibodies to retinal antigens like recoverin initiates a cascade of events that culminates in the death of photoreceptor cells. This process is a primary contributor to the progressive vision loss experienced by patients with CAR. The autoimmune reaction leads to retinal degeneration, with cell death occurring primarily through apoptosis. eyewiki.orgnih.gov

Intracellular Calcium Dysregulation as a Trigger for Cytotoxicity

Recoverin is a neuronal calcium-binding protein that plays a critical role in the regulation of intracellular calcium levels within photoreceptor cells. wikipedia.orgcambridge.org It acts as a calcium sensor, particularly in the phototransduction cascade. arvojournals.org The binding of autoantibodies to recoverin disrupts its normal function, leading to a significant dysregulation of calcium homeostasis. nih.gov This disruption is a key trigger for cytotoxicity.

Dysfunction of recoverin caused by antibody binding leads to an increase in the intracellular concentration of calcium. nih.gov Maintaining calcium homeostasis is vital for cell health, and its dysregulation can activate various downstream pathological pathways. nih.gov For example, elevated intracellular calcium can activate calcium-dependent proteases like calpains, which can lead to the breakdown of cellular components and contribute to cell death. nih.gov In the context of CAR, the rise in intracellular calcium resulting from recoverin inhibition helps to initiate the caspase-dependent apoptotic pathway, further promoting photoreceptor cell death. nih.gov This suggests that the autoantibody-mediated interference with recoverin's calcium-binding function is a crucial early step in the cytotoxic process. arvojournals.org

Functional Consequences of Cancer-Associated Retinopathy Antigen Inactivation or Disruption

Impact on Phototransduction Pathway Regulation (e.g., Rhodopsin Phosphorylation)

Recoverin plays a key role in regulating the phototransduction cascade, the process by which light is converted into an electrical signal. specialty.vision Specifically, it modulates the activity of rhodopsin kinase (GRK1), an enzyme responsible for the phosphorylation of light-activated rhodopsin. wikipedia.orgnih.gov In the dark, when intracellular calcium levels are high, calcium-bound recoverin inhibits rhodopsin kinase, thereby extending the lifetime of activated rhodopsin. wikipedia.org

When anti-recoverin antibodies bind to recoverin, this regulatory function is impaired. Research has shown that the addition of anti-recoverin antibodies significantly promotes the phosphorylation of rhodopsin. arvojournals.orgnih.gov This altered phosphorylation state disrupts the normal deactivation of the phototransduction cascade. nih.govnih.gov The modulation of rhodopsin phosphorylation by these antibodies is believed to be a direct trigger for the activation of the caspase-dependent apoptotic pathways that cause photoreceptor degeneration. arvojournals.orgarvojournals.org Therefore, the disruption of this critical step in phototransduction not only impairs visual signaling but also directly contributes to the cellular pathology of CAR.

Involvement of Specific Retinal Cell Types in this compound-Mediated Damage

The autoimmune damage in CAR primarily targets specific cell types within the retina, which aligns with the clinical symptoms observed in patients. The main cells affected are the photoreceptors—both rods and cones. reviewofophthalmology.com Recoverin, the most common autoantigen in CAR, is found predominantly in photoreceptor cells. eyewiki.orgwikipedia.org

The targeting of both rod and cone photoreceptors explains the characteristic symptoms of CAR, which include night blindness (nyctalopia) from rod dysfunction and loss of visual acuity and color vision from cone dysfunction. eyewiki.orgreviewofophthalmology.com Histopathological examination of retinas from CAR patients shows a significant loss of the outer nuclear layer, where the nuclei of photoreceptor cells reside. researchgate.net

While photoreceptors are the primary target, other retinal cells can also be involved. Some studies suggest that bipolar cells may be affected in certain forms of paraneoplastic retinopathy. nih.gov Additionally, autoantibodies against other retinal proteins, such as α-enolase and carbonic anhydrase II, have been identified, indicating that the autoimmune response can be heterogeneous and potentially affect a broader range of retinal cells. specialty.visioneyewiki.orgreviewofophthalmology.com The specific autoantibody profile in a patient can influence which retinal cells are predominantly damaged and the corresponding clinical presentation. eyewiki.org

Discovery and Validation of Cancer Associated Retinopathy Antigens As Autoimmune Biomarkers

Methodologies for Autoantibody Screening and Antigen Identification in Research Contexts

A variety of immunochemical techniques are employed to detect and characterize autoantibodies in the serum of patients with suspected CAR. These methods are essential for both clinical diagnosis and research into the underlying mechanisms of the disease. nih.gov

Western blotting is a cornerstone technique for identifying specific anti-retinal autoantibodies in the serum of CAR patients. nih.gov This method involves separating proteins from human retinal extracts by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with a patient's serum. If autoantibodies to specific retinal proteins are present, they will bind to their corresponding protein bands on the membrane. This binding is then visualized using a secondary antibody conjugated to an enzyme that produces a detectable signal. arvojournals.org

In many cases, Western blotting is sufficient to identify anti-retinal antibodies. nih.gov For example, it has been successfully used to detect autoantibodies against well-characterized antigens such as recoverin (a 23-kDa protein) and α-enolase (a 46-kDa protein). nih.gov The specificity of the reaction can be confirmed by using purified or recombinant proteins in a separate blot. nih.gov While highly valuable, it's important to note that Western blotting is not a fully standardized method across different laboratories, which can lead to variability in results. researchgate.net

Immunofluorescence and confocal microscopy are powerful techniques used to determine the specific retinal cell types and subcellular locations targeted by autoantibodies in CAR. nih.gov This method involves incubating sections of healthy retinal tissue with a patient's serum. If autoantibodies are present, they will bind to their target antigens within the retinal tissue. A secondary antibody labeled with a fluorescent dye is then added, which binds to the patient's autoantibodies.

Confocal microscopy is then used to visualize the location of the fluorescence, providing high-resolution images that can pinpoint the targeted retinal layers and cells, such as photoreceptors, bipolar cells, or ganglion cells. arvojournals.orgnih.gov This technique is particularly useful for identifying autoantibodies that may not be readily detectable by Western blotting, such as those targeting conformational epitopes or membrane-associated proteins. nih.gov For instance, double immunofluorescence confocal microscopy can confirm the reactivity of autoantibodies with different cell types within the human retina, correlating with the known function of the target protein. arvojournals.org

Proteomic approaches have become increasingly important in the discovery of novel cancer-associated retinopathy antigens. These high-throughput techniques allow for the large-scale identification of proteins that are targeted by the immune system in CAR. nih.gov One such method is serological proteomics analysis (SERPA), which combines two-dimensional gel electrophoresis with Western blotting to screen for immunoreactive proteins in complex mixtures like retinal extracts. researchgate.net

This approach has led to the identification of new antigenic targets in patients with autoimmune retinopathies, including those with and without cancer. nih.gov More advanced proteomic technologies, such as protein microarrays, offer a high-throughput platform for screening patient sera against thousands of purified proteins simultaneously, facilitating the discovery of novel autoantibody biomarkers. nih.govresearchgate.net These methods have been instrumental in identifying previously unknown autoantigens in CAR, such as Rab6A, heat shock protein 27 (HSP27), and guanylyl cyclase-activating proteins (GCAPs). arvojournals.org

Correlation of Autoantibody Profiles with Cancer Type and Disease Presentation

The profile of anti-retinal autoantibodies in a patient with CAR can provide valuable clues about the underlying malignancy and the clinical presentation of the retinopathy. While a single autoantibody is not always predictive of a specific cancer, certain associations have been established through extensive research.

Anti-recoverin antibodies are strongly associated with cancer, particularly small cell lung carcinoma (SCLC). nih.govnih.gov In fact, almost all patients with anti-recoverin antibodies have been diagnosed with some form of cancer. nih.gov Studies have shown that a significant percentage of SCLC tumors express recoverin, and anti-recoverin antibodies can be found in the serum of these patients, even in the absence of visual symptoms. nih.gov Anti-recoverin antibodies are also prevalent in endometrial CAR. nih.gov The presence of these antibodies often correlates with a widespread loss of both rod and cone function. nih.gov

Autoantibodies against α-enolase are among the most frequently detected in CAR patients and are associated with a variety of cancers, including gynecological malignancies. nih.govnih.govnih.gov In women with gynecological cancers and CAR, anti-α-enolase autoantibodies are detected more frequently than in healthy controls. nih.govarvojournals.org These antibodies are often associated with a more limited involvement of the central cones. nih.gov

Other significant correlations have been observed, such as a high incidence of anti-aldolase C autoantibodies in patients with colon cancer and CAR, and anti-carbonic anhydrase II (CAII) autoantibodies being more frequent in prostate and breast cancer-associated retinopathy. nih.gov The table below summarizes the association between specific autoantibodies and various cancer types in the context of CAR.

AutoantigenAssociated Cancer(s)Frequency/Prevalence Notes
RecoverinSmall Cell Lung Carcinoma (SCLC), Endometrial Cancer, Uterine Cancer, Ovarian CancerStrongly predictive of cancer. nih.gov Found in 50% of endometrial-CAR patients. nih.gov
α-EnolaseGynecological Cancers (Endometrial, Cervical, Ovarian), Lung CancerMost frequently detected autoantibody in CAR. nih.govnih.gov Detected in 39% of gynecological-CAR patients. arvojournals.org
Carbonic Anhydrase II (CAII)Prostate Cancer, Breast CancerFound more frequently in prostate-CAR (50%) and breast-CAR (32%). nih.gov
Aldolase CColon CancerHigh incidence (53%) in patients with colon cancer-associated retinopathy. nih.gov
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Gynecological CancersSignificantly higher in patients with gynecological-CAR compared to those without retinopathy. nih.govarvojournals.org
ArrestinThyroid Cancer, Breast Cancer, Colon Cancer, Bladder Cancer, MelanomaDetected in various cancer types associated with retinopathy. nih.gov
Rab6Prostate Cancer, Bladder CancerAssociated with prostate-CAR and bladder-CAR at an 11% frequency. nih.gov

Antigen-Specific Autoantibody Repertoire in Cancer-Associated Retinopathy Research

Research into CAR has revealed a broad and heterogeneous repertoire of autoantibodies targeting various retinal proteins. While some antigens like recoverin and α-enolase are well-established, ongoing studies continue to identify novel targets, expanding our understanding of the autoimmune processes in this disease. The presence of multiple autoantibodies is common in CAR patients, suggesting a complex immune response. aao.org

A retrospective study investigating sera specific for a 23-kDa retinal protein found that while a portion of patients had the expected anti-recoverin autoantibodies, a larger group reacted with other proteins of a similar molecular weight. arvojournals.org Proteomic analysis identified these novel targets as Rab6A GTPase (Rab6A), heat shock protein 27 (HSP27), and guanylyl cyclase-activating proteins (GCAP1 and GCAP2). arvojournals.org This finding highlights the immunological heterogeneity of CAR even among patients who appear to target proteins of the same size on a Western blot.

The following table presents a summary of key research findings on the antigen-specific autoantibody repertoire in CAR.

Study FocusKey FindingsIdentified AntigensAssociated Cancers
Autoantibody profiles in gynecological cancers with CARPatients with gynecological-CAR had a higher seropositivity (80%) compared to cancer patients without CAR (61%) and healthy controls (58%). nih.govα-enolase, aldolase C, carbonic anhydrase II, recoverin, GAPDHEndometrial, Cervical, Ovarian, Fallopian Tube
Identification of novel 23-kDa autoantigensAmong 173 patients with antibodies to a 23-kDa protein, only 68 had anti-recoverin antibodies. The remaining reacted with other proteins. arvojournals.orgRecoverin, Rab6A, HSP27, GCAP1, GCAP2Various, including lung and breast cancer
Major anti-retinal autoantibodies in paraneoplastic autoimmune retinopathyIdentified 12 confirmed retinal antigens, with α-enolase being the most frequently recognized. nih.govα-enolase, CAII, GAPDH, aldolase C, p62, arrestin, PKM2, tubulin-α, Rab6, HSP27, recoverin, CRALBPColon, Prostate, Breast, Lung, Melanoma, Thyroid, Gynecological, Bladder, Liver
Autoantibodies in small cell lung cancer68% of SCLC tumors expressed recoverin, and 15% of sera from these patients were positive for anti-recoverin antibodies, even without visual symptoms. nih.govRecoverinSmall Cell Lung Carcinoma (SCLC)

Preclinical Research Models for Cancer Associated Retinopathy Antigen Studies

Development and Characterization of Animal Models for Cancer-Associated Retinopathy

Animal models are crucial for replicating the complex interactions between the immune system and the retina that characterize CAR. mdpi.com They serve as a bridge between basic research and clinical applications, allowing for the investigation of disease pathogenesis in a living organism. mdpi.com The development of reliable animal models has been essential for understanding retinal pathologies and for testing novel therapies. arvojournals.org

A primary method for inducing a CAR-like condition in animals is through immunization with retinal antigens or the direct injection of antibodies against these antigens. arvojournals.org The Lewis rat is a particularly susceptible strain for inducing experimental autoimmune uveitis (EAU), a condition that serves as a model for autoimmune retinopathies like CAR. nih.gov Immunization of Lewis rats with retinal antigens such as S-Antigen (arrestin) or interphotoreceptor retinoid-binding protein (IRBP) emulsified in Complete Freund's Adjuvant (CFA) can reliably induce retinal inflammation and degeneration. nih.gov For instance, immunizing Lewis rats with specific peptides from bovine IRBP or human S-Antigen leads to disease onset within 9 to 14 days. nih.gov

Another approach involves the passive transfer of disease by injecting pathogenic antibodies. In one mouse model, Balb/cJ mice were injected with hybridoma cells that produce monoclonal antibodies against recoverin, a key antigen in CAR. arvojournals.orgnih.gov This method resulted in high levels of anti-recoverin antibodies in the mice, leading to retinal dysfunction. arvojournals.org Similarly, Lewis rats can be immunized with the extracellular domain of recombinant rat myelin oligodendrocyte glycoprotein (B1211001) (MOG) to induce a humoral response, which, when combined with a localized breakdown of the blood-brain barrier, can lead to targeted immune-mediated demyelination. nih.gov These models demonstrate that both active immunization and passive antibody transfer can successfully recreate key features of autoimmune retinopathy. arvojournals.org

Electroretinography (ERG) is a vital tool for assessing retinal function in animal models of CAR. nih.govarvojournals.org This non-invasive technique measures the electrical responses of the various cell types in the retina to a flash of light, providing an objective measure of retinal health. nih.govresearchgate.net In human CAR patients, a severely reduced or "flat" ERG is a hallmark diagnostic feature, indicating widespread photoreceptor dysfunction. nih.govresearchgate.netnih.govmetrovision.fr

In preclinical models, ERG is used to track the progression of retinal degeneration. For example, in mouse models created by immunizing with recoverin or injecting anti-recoverin antibodies, both scotopic (rod-mediated) and photopic (cone-mediated) ERG responses were reduced by approximately 40%, confirming significant retinal dysfunction. arvojournals.org In rat models of oxygen-induced retinopathy (OIR), which shares some pathological features with CAR, full-field ERG shows decreased amplitudes of a- and b-waves, reflecting compromised function of photoreceptors and bipolar cells. nih.gov Similarly, ERG studies in mutant mice have been used to identify specific defects in the retinal pigment epithelium (RPE) and photoreceptors. nih.gov The ability to quantify retinal function with ERG allows researchers to correlate immunological and histopathological findings with functional deficits. researchgate.net

Histopathological and immunological analyses of retinal tissues from animal models provide direct evidence of the cellular damage caused by the autoimmune response. In CAR, the primary targets are the photoreceptor cells. nih.gov Histological examination of retinas from mouse models with high levels of anti-recoverin antibodies revealed significant pathological changes. arvojournals.org These included swollen cell bodies in the inner nuclear layer and a reduction in the thickness of the inner nuclear and ganglion cell layers. arvojournals.org Furthermore, staining for Glial Fibrillary Acidic Protein (GFAP) showed a marked increase in Müller cell reactive gliosis, a known indicator of retinal stress and degeneration. arvojournals.orgmdpi.com

Immunological analysis often involves identifying the presence of immune cells and antibody deposits within the retina. In a focal model of experimental autoimmune encephalomyelitis in Lewis rats, histopathology at the lesion site showed infiltration of lymphocytes and macrophages, along with extensive demyelination. nih.gov In studies of retinal degeneration, analysis can reveal a loss of photoreceptors in the outer nuclear layer. arvojournals.org For instance, in a rat model where the retina was chronically separated from the RPE, 80% of the outer nuclear layer disappeared within a month. arvojournals.org These findings confirm that the presence of autoantibodies, like those against recoverin, leads to tangible, degenerative changes in retinal structure. arvojournals.org

In Vitro Cellular Models for Studying Antigen-Antibody Interactions and Cellular Pathways

In vitro cellular models offer a controlled and simplified system for investigating the specific interactions between CAR antigens and antibodies and the downstream cellular pathways they trigger. nih.gov These models are essential for initial drug screenings and for dissecting complex molecular mechanisms without the variability of a whole organism. nih.gov

Cell cultures, including immortalized cell lines and primary cells, are widely used. nih.gov For example, the 661W cell line, derived from mouse photoreceptors, expresses cone photoreceptor markers and can be used to study cone degeneration. nih.gov Researchers can use such cell lines to overexpress specific antigens, like recoverin, and then expose them to patient-derived autoantibodies to observe the effects. The mechanism of photoreceptor damage in CAR is believed to involve apoptotic cell death mediated by pathways like the caspase-dependent pathway, which can be studied in these cellular systems. nih.gov Other models utilize co-cultures of different cell types, such as retinal pigment epithelium (RPE) cells and immune cells like microglia, to study the inflammatory interactions that contribute to retinal damage. nc3rs.org.uk Three-dimensional (3D) in vitro models, which better replicate the structural environment of the retina, are also in development and aim to include components like a model of Bruch's membrane to support a functional RPE layer. mdpi.com

Limitations and Future Directions in Developing Robust Preclinical Models for Cancer-Associated Retinopathy Antigen Research

While invaluable, current preclinical models for CAR have limitations. A significant challenge is that no single animal model perfectly recapitulates all the clinical features of human CAR. nih.gov For instance, inducing autoimmune retinopathy through immunization often results in significant uveitis (inflammation), which is not always a prominent feature in human CAR patients. arvojournals.org Furthermore, many models focus on a single antigen, such as recoverin, whereas human CAR can involve a variety of different anti-retinal antibodies. nih.gov The genetic diversity and complex tumor-immune interactions in humans are difficult to fully replicate in inbred animal strains. nih.gov

Future research is focused on overcoming these limitations. There is a need to develop models that more faithfully mimic the spectrum of human disease without unintended inflammatory side effects. arvojournals.orglouisville.edu This includes creating models for other less common CAR antigens. The development of more sophisticated in vitro systems, such as 3D organoids and "retina-on-a-chip" platforms using patient-derived induced pluripotent stem cells (iPSCs), holds great promise. nc3rs.org.ukmdpi.com These models can provide a human-specific context for studying disease mechanisms and for screening therapies. nc3rs.org.uk Additionally, integrating advanced imaging and biomarker analysis into preclinical studies will improve their predictive value for human clinical outcomes. nih.govnih.gov The ultimate goal is to create models that not only elucidate the pathophysiology of CAR but also accelerate the development of effective treatments. louisville.edu

Advanced Research Methodologies in Cancer Associated Retinopathy Antigen Investigation

Genomic and Transcriptomic Approaches to Antigen Expression and Regulation

Genomic and transcriptomic analyses have been pivotal in elucidating the aberrant expression of cancer-associated retinopathy antigens in tumors. These approaches provide a comprehensive view of the genetic and regulatory landscapes that govern the expression of these typically retina-specific proteins in malignant tissues.

One of the primary antigens implicated in CAR is recoverin, a calcium-binding protein normally involved in phototransduction in the retina. nih.govresearchgate.netnih.govnih.gov Genomic and transcriptomic studies have demonstrated the expression of recoverin in tumors from patients with CAR, providing a crucial link between the malignancy and the autoimmune retinopathy. nih.govresearchgate.net For instance, reverse transcription-polymerase chain reaction (RT-PCR) has been used to detect recoverin mRNA in tumor tissues and cultured cells from CAR patients, confirming that the gene is actively transcribed in these cancers. nih.govresearchgate.net

Furthermore, comprehensive analyses of tumor genomes and transcriptomes can reveal the regulatory mechanisms that lead to the ectopic expression of recoverin and other retinal antigens. This includes investigating promoter activity, enhancer elements, and the role of transcription factors that may be aberrantly activated in cancer cells. Single-cell transcriptomics has emerged as a powerful tool to dissect the heterogeneity of antigen expression within a tumor, identifying specific subpopulations of cancer cells that may be responsible for initiating the autoimmune response. frontiersin.orgaacrjournals.orgmdpi.com

Integrative genomic analyses, combining whole-exome and transcriptome sequencing, have been employed to identify cancer-associated mutations and differentially expressed genes in ophthalmic tumors, providing insights into the broader genomic context in which CAR antigens may be expressed. nih.govnih.gov These studies can uncover pathways, such as the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, that may be involved in the tumorigenesis and potentially in the misexpression of retinal antigens. nih.gov

Table 1: Genomic and Transcriptomic Findings Related to Cancer-Associated Retinopathy Antigen

FindingMethodologyImplication for CAR
Detection of recoverin mRNA in tumor tissueReverse Transcription-PCR (RT-PCR)Confirms ectopic transcription of the retinal antigen in the tumor, providing a basis for the autoimmune response. nih.govresearchgate.net
Identification of differentially expressed genes in ophthalmic tumorsWhole-exome and transcriptome sequencingProvides a broader understanding of the molecular landscape of tumors that can ectopically express retinal antigens. nih.gov
Characterization of tumor heterogeneitySingle-cell RNA sequencing (scRNA-seq)Allows for the identification of specific cancer cell populations expressing the CAR antigen, which could be key drivers of the autoimmune response. frontiersin.orgaacrjournals.org
Analysis of gene regulatory networksBioinformatic analysis of transcriptomic dataCan reveal the transcription factors and signaling pathways responsible for the aberrant expression of retinal antigens in cancer cells.

Advanced Proteomics for Comprehensive Antigen Identification and Post-Translational Modifications

Advanced proteomic techniques have been instrumental in identifying the specific antigens targeted by the immune system in CAR and in characterizing their post-translational modifications (PTMs), which can be crucial for their immunogenicity.

Serological analysis of recombinant cDNA expression libraries (SEREX) was an early high-throughput method used to identify tumor antigens that elicit a humoral immune response. benthamscience.comnih.govingentaconnect.comnih.gov This technique involves screening a tumor cDNA library with a patient's serum to identify the proteins that are recognized by their antibodies. While not specific to CAR in its initial applications, the principles of SEREX have been fundamental to the discovery of tumor-associated antigens.

More recent proteomic approaches, such as mass spectrometry-based techniques, have allowed for a more direct and comprehensive analysis of the proteins present in both tumors and the retina. nih.govmedscape.com These methods can identify a wide range of proteins and can also pinpoint specific PTMs, such as phosphorylation, glycosylation, and myristoylation. nih.govnih.govjackwestin.com

In the context of recoverin, PTMs are known to be important for its function. For example, myristoylation at its N-terminus is crucial for its calcium-dependent membrane association in photoreceptor cells. nih.govwikipedia.org Investigating whether tumor-expressed recoverin undergoes similar PTMs is critical, as these modifications could create neoantigens that are more likely to be recognized as foreign by the immune system.

Proteomic analysis of autoantibodies in the serum of CAR patients has also been a valuable approach. By identifying the specific retinal proteins that these antibodies bind to, researchers can gain a clearer picture of the spectrum of antigens involved in the disease. Studies have identified autoantibodies against several retinal proteins in CAR patients, including enolase, aldolase C, and carbonic anhydrase II, in addition to recoverin. nih.gov

Table 2: Proteomic Methodologies in CAR Antigen Research

MethodologyApplication in CAR ResearchKey Findings
Mass SpectrometryIdentification and characterization of proteins in tumor and retinal tissue.Enables a broad survey of potential antigens and their post-translational modifications. nih.gov
Western BlottingDetection of specific antigens (e.g., recoverin) in tumor extracts using patient sera or specific antibodies.Confirms the presence of the antigen at the protein level in cancerous tissue. nih.govresearchgate.net
Protein MicroarraysHigh-throughput screening of patient sera for autoantibodies against a panel of known retinal proteins.Allows for the profiling of the autoantibody response in CAR and the identification of commonly targeted antigens. cancer.gov
Immunoassays (e.g., ELISA)Quantification of specific autoantibodies in patient serum.Can be used to monitor the level of the immune response and potentially correlate it with disease activity. nih.gov

High-Throughput Screening for Novel this compound Candidates

High-throughput screening (HTS) methodologies are essential for systematically identifying novel antigens that may play a role in CAR. These techniques allow for the rapid screening of large numbers of potential candidates, accelerating the pace of discovery.

As mentioned previously, SEREX is a powerful HTS technique that has been widely used to identify tumor-associated antigens by leveraging the patient's own immune response. benthamscience.comnih.govingentaconnect.comnih.govutoronto.ca The process involves the following steps:

Construction of a cDNA expression library from the patient's tumor tissue.

The proteins encoded by the cDNA library are expressed in a suitable host (e.g., bacteria).

The expressed proteins are then screened with the patient's serum.

Antibodies in the serum that recognize specific tumor antigens will bind to the corresponding protein clones.

These positive clones can then be isolated, and the corresponding genes are sequenced to identify the antigen.

The advantage of SEREX is its ability to identify antigens that are immunogenic in the context of the patient's own immune system. nih.govnih.gov This approach has led to the identification of numerous tumor-associated antigens in various cancers. utoronto.ca

Another HTS approach involves the use of protein microarrays, where a large number of purified proteins are spotted onto a solid support. cancer.gov These arrays can then be incubated with serum from CAR patients to identify which proteins are targeted by autoantibodies. This method is particularly useful for screening known retinal proteins to see if they are also targeted in CAR.

More recently, phage display libraries expressing random peptide sequences can be used to identify the specific epitopes that are recognized by autoantibodies in CAR patients. This can provide high-resolution information about the parts of the antigen that are most immunogenic.

Table 3: High-Throughput Screening Techniques for CAR Antigen Discovery

TechniquePrincipleAdvantages
SEREX (Serological Analysis of Recombinant cDNA Expression Libraries)Immunoscreening of a tumor cDNA expression library with patient serum to identify antigens recognized by IgG antibodies. benthamscience.comnih.govingentaconnect.comnih.govIdentifies antigens that are naturally immunogenic in the patient; allows for direct identification of the encoding gene. nih.gov
Protein MicroarraysScreening of patient serum against a large panel of known proteins immobilized on a solid support. cancer.govHigh-throughput; allows for the simultaneous screening of many potential antigens; quantitative.
Phage DisplayScreening of a library of bacteriophages expressing a vast diversity of peptides to identify those that bind to patient antibodies.Can identify novel antigens and map specific epitopes without prior knowledge of the target protein.

Bioinformatic and Computational Modeling for Antigen Structure and Interaction Prediction

Bioinformatic and computational modeling approaches have become indispensable tools for understanding the structural basis of antigenicity and the interactions between CAR antigens and the components of the immune system. acs.orgnih.govresearchgate.netresearchgate.netnih.gov

Molecular docking simulations can then be used to predict how antibodies might bind to the surface of the antigen. nih.gov These simulations can help to identify the specific amino acid residues on both the antigen and the antibody that are involved in the interaction. This information can be used to understand the molecular basis of antigen recognition and to potentially design therapies that could block this interaction.

Furthermore, computational tools can be used to predict post-translational modification sites on antigens, which, as discussed earlier, can be critical for their immunogenicity. mdpi.com By combining these predictions with experimental data, researchers can build a more complete picture of the molecular features of CAR antigens that drive the autoimmune response.

In the broader context of cancer immunology, computational models are also being developed to simulate the complex interactions between tumor cells and the immune system, including the processes of antigen presentation and T-cell activation. researchgate.netfrontiersin.org These models can help to predict the efficacy of different immunotherapies and to identify new strategies for treating autoimmune diseases like CAR.

Table 4: Bioinformatic and Computational Approaches in CAR Antigen Research

ApproachApplicationInsights Gained
Homology ModelingPredicting the 3D structure of a CAR antigen based on the known structure of a related protein. digitellinc.comProvides a structural framework for understanding antigenicity and for designing further experiments.
Molecular DockingSimulating the interaction between an antigen and an antibody at the atomic level. nih.govIdentifies the key residues involved in the binding interface and the energetic basis of the interaction.
Epitope PredictionUsing algorithms to identify regions of a protein that are likely to be recognized by the immune system.Helps to focus experimental efforts on the most immunogenic parts of the antigen.
Protein-Protein Interaction Network AnalysisAnalyzing the network of interactions between the CAR antigen and other proteins in the cell. acs.orgnih.govexpasy.orgCan provide insights into the function of the antigen and how its aberrant expression might disrupt cellular processes.

Future Directions and Research Gaps in Cancer Associated Retinopathy Antigen Science

Elucidating the Full Spectrum of Cancer-Associated Retinopathy Antigens

A significant frontier in CAR research is the comprehensive identification of all potential autoantigens. While a number of antigens have been linked to CAR, it is widely believed that the full spectrum remains unknown. eyewiki.orgresearchgate.netkarger.com The heterogeneity of clinical presentations in CAR patients suggests that a variety of retinal proteins may be targeted by the autoimmune response. researchgate.netnih.gov

Currently, the most commonly implicated antigen is recoverin, a 23-kDa calcium-binding protein found in photoreceptors. eyewiki.orgwikipedia.org However, research has identified a growing list of other retinal proteins that can become targets in CAR. These discoveries underscore the need for continued investigation to create a complete catalog of CAR antigens, which is crucial for improving diagnostic accuracy and developing targeted therapies. The identification of novel autoantibodies could serve as important biomarkers for different subtypes of the retinopathy. nih.gov

Table 1: Known Antigens Associated with Cancer-Associated Retinopathy (This table is dynamically generated based on the text and may be updated as new research emerges.)

Antigen Name Molecular Weight (kDa) Associated Cell Type/Function
Recoverin 23 Photoreceptor calcium-binding protein eyewiki.orgkarger.com
Alpha-enolase 46 Glycolytic enzyme nih.govnih.gov
Carbonic anhydrase II 30 pH regulation nih.govfrontiersin.org
Transducin (α and B) 40 Phototransduction cascade eyewiki.orgnih.gov
Arrestin Not specified Phototransduction regulation eyewiki.orgnih.gov
Heat shock cognate protein 70 (HSC70) 70 Chaperone protein eyewiki.orgnih.gov
Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) Not specified Glycolysis eyewiki.orgnih.gov
Tubby-like protein 1 (TULP1) Not specified Retinal protein eyewiki.orgnih.gov
Photoreceptor-specific nuclear receptor (PNR) Not specified Retinal protein eyewiki.orgnih.gov
Guanylyl cyclase–activating proteins (GCAP) 1 and 2 Not specified Photoreceptor function eyewiki.orgnih.gov
Rab6A GTPase (Rab6A) Not specified Retinal protein eyewiki.orgnih.gov
Neurofilament proteins Not specified Neuronal cytoskeleton nih.gov

Future research employing advanced proteomic and immunologic techniques is essential to screen patient sera and identify these still-unidentified antigens. researchgate.netkarger.com This will not only expand our understanding of the disease's molecular basis but also provide new targets for diagnostic assays.

Investigating the Precise Triggers for Autoimmunization Against Retinal Antigens in Cancer Contexts

A fundamental gap in our knowledge is the precise mechanism that initiates the autoimmune response against retinal proteins in cancer patients. The leading hypothesis is that autoimmunization is triggered by the aberrant expression of retinal proteins by tumor cells. nih.govspecialty.vision The immune system, in its effort to eliminate the cancer, generates antibodies against these ectopically expressed antigens, which then cross-react with the same proteins in the retina, leading to photoreceptor cell death. eyewiki.orgwikipedia.orgnih.gov

However, the specific events that lead a tumor to express a protein normally restricted to the retina are not well understood. Research is needed to investigate the genetic and epigenetic changes within cancer cells that cause this aberrant expression. Furthermore, the tumor microenvironment, including chronic inflammation, may facilitate the release of intracellular antigens, exposing them to the immune system and breaking tolerance. ecu.edu.au

Another critical area of investigation is the role of immune modulation. Evidence suggests that the development of CAR may require more than just antigen exposure; a specific immune state may also be necessary. nih.gov For instance, signaling pathways involving cytotoxic T-lymphocyte antigen-4 (CTLA-4), a negative regulator of T-cell activation, appear to play a role. nih.govnih.gov A blockade of such inhibitory signals could lead to the T-cell activation necessary for the autoimmune attack. nih.gov Future studies must focus on the interplay between the tumor's antigenic profile and the patient's specific immune regulatory status to understand what ultimately triggers the pathogenic autoimmune response.

Understanding the Interplay Between Different Cancer-Associated Retinopathy Antigens in Disease Progression

Patients with CAR often exhibit a complex autoantibody profile, with reactivity against multiple retinal antigens. nih.gov This heterogeneity in antibody specificity is thought to contribute to the wide variation in clinical symptoms and disease progression observed among patients. nih.gov A significant research gap exists in understanding how these different autoantibodies interact and collectively contribute to the retinal pathology.

For example, distinct clinical phenotypes have been associated with different primary autoantibodies. Anti-recoverin CAR is strongly linked with the presence of cancer and results in the loss of both rod and cone function. nih.gov In contrast, CAR associated with anti-α-enolase antibodies is less predictive of a concurrent malignancy and often develops years after a cancer diagnosis. nih.gov

Future research should aim to:

Systematically correlate specific antibody profiles with clinical and electrophysiological phenotypes.

Investigate whether the presence of multiple autoantibodies leads to a more severe or rapidly progressing disease.

Explore potential synergistic or additive effects of different antibodies in promoting retinal cell damage.

Understanding this interplay is crucial for developing prognostic models and for tailoring therapies to a patient's specific autoantibody signature.

Research into the Specificity and Pathogenicity of Different Autoantibody Subclasses

Not all autoantibodies are equally destructive. A critical area for future research is to determine the specific characteristics that make an autoantibody pathogenic. This involves investigating both the antibody subclass and the precise epitope it targets.

Evidence suggests that IgG isotypes are more likely to be pathogenic compared to IgM isotypes, which can be found in healthy individuals. nih.gov Furthermore, higher concentrations of these autoantibodies are typically found in patients with both cancer and CAR. nih.gov However, more detailed studies are needed to dissect the roles of different IgG subclasses (e.g., IgG1, IgG2, IgG3, IgG4) in mediating retinal damage.

Epitope mapping studies have provided crucial insights, revealing that autoantibodies from CAR patients bind to different molecular domains of an antigen compared to antibodies from healthy individuals. frontiersin.orgresearchgate.net This difference in epitope specificity is likely a key determinant of pathogenicity. Future research should focus on:

Identifying the specific pathogenic epitopes for major CAR antigens.

Understanding why binding to these particular epitopes triggers a destructive cellular response.

Developing assays that can distinguish between pathogenic and non-pathogenic antibodies for improved diagnostic specificity. frontiersin.orgresearchgate.net

Exploring Novel Molecular Pathways Downstream of Antigen-Antibody Interaction Leading to Retinal Dysfunction

The ultimate cause of vision loss in CAR is the death of retinal neurons, primarily photoreceptors, following the binding of autoantibodies. While apoptosis has been identified as a key mechanism, the specific molecular pathways that are activated downstream of the antigen-antibody interaction are not fully elucidated. karger.comnih.gov

Research indicates that once autoantibodies breach the blood-retina barrier and enter retinal cells, they can trigger cell death through several mechanisms. nih.gov For recoverin, antibody binding has been shown to interfere with rhodopsin phosphorylation and activate caspase-dependent apoptosis. karger.com A common downstream effect for antibodies against several major antigens, including recoverin, enolase, and carbonic anhydrase II, is an increase in intracellular calcium, which is a potent trigger for cytotoxicity and cell death. frontiersin.org

Future investigations should aim to map these downstream pathways in greater detail. Key research questions include:

What specific caspases and other apoptotic regulators are involved?

How exactly is calcium homeostasis disrupted by the antigen-antibody complex?

Are other cell death pathways, such as necroptosis or pyroptosis, involved?

What is the role of other immune signaling cascades, such as the complement system, which can be activated by antigen-antibody complexes? nih.gov

How does signaling involving molecules like vascular endothelial growth factor (VEGF) contribute to the pathology? nih.gov

A deeper understanding of these novel molecular pathways will be instrumental in identifying new therapeutic targets to interrupt the process of retinal destruction and preserve vision in patients with CAR. nih.gov

Q & A

Q. Basic

  • Immunoblotting : Patient sera are screened against retinal extracts or recombinant recoverin to confirm antibody reactivity .
  • ELISA : Quantifying antibody titers using purified recoverin; elevated titers correlate with reduced electroretinogram (ERG) amplitudes .
  • Immunohistochemistry (IHC) : Localizing antibody binding to photoreceptor and bipolar cells in retinal sections .
    Normal controls typically lack anti-recoverin antibodies, underscoring their diagnostic specificity .

How do researchers investigate the pathogenic mechanisms of anti-recoverin antibodies in retinal degeneration?

Q. Advanced

  • Calcium influx assays : Anti-recoverin antibodies increase intracellular calcium in photoreceptors, triggering apoptosis via caspase-3 activation .
  • In vitro cytotoxicity : Retinal cell lines (e.g., E1A.NR3) treated with patient-derived antibodies show apoptotic markers (e.g., TUNEL staining) .
  • Animal models : Immunizing Lewis rats with recoverin peptides (e.g., residues 64–70) induces photoreceptor degeneration mimicking CAR .

What experimental models are used to study CAR, and what insights have they provided?

Q. Advanced

  • BALB/c mouse model : Immunization with recoverin or its peptides (e.g., R64 peptide) induces anti-tumor CTL responses and retinal dysfunction, measured via ERG .
  • Tumor-xenograft models : Intraperitoneal cultivation of small-cell carcinoma in rats upregulates recoverin expression, confirming tumor-retina antigenic mimicry .
    These models highlight recoverin's dual role in tumor immunity and retinal pathology .

How can researchers resolve contradictions in the presence of anti-recoverin antibodies without detectable malignancies?

Q. Advanced

  • Ectopic antigen screening : Benign tumors (e.g., thymoma) express recoverin, stimulating antibody production despite non-malignant status .
  • Immune profiling : Comparing antibody epitopes (e.g., residues 56–63 in enolase) between CAR patients and healthy individuals reveals pathogenic vs. non-pathogenic profiles .
  • Longitudinal studies : Persistent antibodies post-thymectomy suggest self-sustaining autoimmune cascades independent of tumor presence .

What are the current therapeutic strategies under investigation for CAR, and how are their efficacies evaluated?

Q. Advanced

  • Immunosuppression : Prednisone reduces antibody titers and stabilizes visual fields, monitored via serial ERG and antibody quantification .
  • Biologics : Alemtuzumab (anti-CD52) depletes lymphocytes, showing efficacy in case studies .
  • CTL modulation : Peptide vaccines (e.g., R64) induce tumor regression but require careful monitoring of retinal toxicity .

How do epitope mapping studies contribute to understanding the autoimmune response in CAR?

Q. Advanced

  • Peptide arrays : Overlapping heptapeptides identify immunodominant regions (e.g., recoverin residues 64–70) targeted by pathogenic antibodies .
  • Comparative analysis : CAR patient antibodies recognize unique epitopes (e.g., enolase residues 56–63) absent in healthy controls, distinguishing pathogenic autoimmunity .
    These findings guide antigen-specific therapies and diagnostic assays .

What role do cytotoxic T lymphocytes (CTLs) play in CAR, and how are their responses assessed in preclinical models?

Q. Advanced

  • CTL assays : Splenocytes from recoverin-immunized mice lyse recoverin-expressing tumor cells (e.g., MethA fibrosarcoma), confirming anti-tumor immunity .
  • Flow cytometry : Tetramer staining identifies recoverin-specific CTLs in peripheral blood .
  • Paradoxical effects : While CTLs inhibit tumors, they may exacerbate retinal inflammation, necessitating dual-pathway therapeutic targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.